molecular formula C18H19N7OS B6453337 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549042-88-6

6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6453337
CAS No.: 2549042-88-6
M. Wt: 381.5 g/mol
InChI Key: DYBZDGPRGQDMGL-UHFFFAOYSA-N
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Description

The compound “6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine” is a derivative of benzothiazole . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized using various methods. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the fusion of the thiazole ring with a benzene ring . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . The formation of the products, 3-aminoimidazo2,1-bbenzothiazoles, is facilitated by fast removal of water due to strong dehydrating agent P2O5/SiO2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary based on their specific structure and functional groups . They are known for their high reactivity, which is attributed to the presence of electron-rich heteroatoms, nitrogen and sulfur .

Future Directions

Benzothiazole derivatives, due to their high biological and pharmacological activity, are of great interest for drug design . The development of new synthesis methods and the exploration of their biological activities could lead to the development of new drugs and materials .

Properties

IUPAC Name

4-methoxy-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7OS/c1-23-11-21-15-16(23)19-10-20-17(15)24-6-8-25(9-7-24)18-22-14-12(26-2)4-3-5-13(14)27-18/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBZDGPRGQDMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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